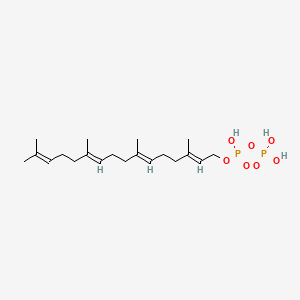

Geranylgeranyl diphosphate

説明

Geranylgeranyl diphosphate (GGDP) is a natural compound found in plants, fungi, and bacteria. It is a key intermediate in the biosynthesis of farnesylated and geranylgeranylated proteins. GGDP is synthesized from mevalonic acid and isopentenyl diphosphate and is used in a wide range of biochemical and physiological processes.

科学的研究の応用

Biosynthesis of Diterpenes and Diterpenoids

GGPP is an intermediate in the biosynthesis of diterpenes and diterpenoids . Diterpenes and diterpenoids are a class of chemical compounds composed of four isoprene units and have diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Precursor to Carotenoids

GGPP is also the precursor to carotenoids . Carotenoids are pigments found in plants and are responsible for the red, yellow, and orange colors of many fruits and vegetables. They also have antioxidant properties and are important for human health.

Precursor to Gibberellins

Research has shown that overexpression of a novel GGPP synthase gene in planta resulted in increased levels of gibberellic acid . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence.

Precursor to Tocopherols

GGPP is a precursor to tocopherols , which are a class of chemical compounds consisting of various methylated phenols. The most well-known member of the group is vitamin E.

Precursor to Chlorophylls

GGPP plays a crucial role in chlorophyll biosynthesis . Chlorophyll is vital for photosynthesis, which allows plants to absorb energy from light.

Precursor to Geranylgeranylated Proteins

GGPP is a precursor to geranylgeranylated proteins . Geranylgeranylation is a type of protein prenylation, a post-translational modification of proteins, where a geranylgeranyl group is added to a cysteine residue. This is its primary use in human cells .

Role in Endothelial Cell Proliferation and Apoptosis

GGPP-mediated protein geranylgeranylation is essential for endothelial cell proliferation and the anti-apoptosis process during embryonic vascular development .

Role in Metastasis of Colon Cancer Cells

Research has indicated that GGPP may play a role in the metastasis of colon cancer cells . The study found that simvastatin, a drug that inhibits the synthesis of GGPP, blocked the migration of colon cancer cells .

作用機序

Geranylgeranyl pyrophosphate (GGPP), also known as geranylgeranyl diphosphate, is a key intermediate in the biosynthesis of various terpenes and terpenoids . This article will delve into the mechanism of action of GGPP, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

GGPP primarily targets proteins for geranylgeranylation, which is its main use in human cells . It is also utilized as a chemoattractant for migrating germ cells . The attractant signal is produced at the gonadal precursors, directing the germ cells to these sites, where they will differentiate into eggs and spermatozoa .

Mode of Action

GGPP interacts with its targets through a process known as prenylation, specifically geranylgeranylation. This process involves the addition of a GGPP moiety to the target protein, facilitating its attachment to cell membranes and influencing its function .

Biochemical Pathways

GGPP is an integral part of the terpene biosynthesis pathway. It is formed from farnesyl pyrophosphate by the addition of an isoprene unit from isopentenyl pyrophosphate . GGPP serves as a precursor to various compounds, including diterpenes, diterpenoids, carotenoids, gibberellins, tocopherols, and chlorophylls .

Pharmacokinetics

It is known that ggpp is synthesized by geranylgeranyl pyrophosphate synthase (ggpps) in the mevalonate pathway . More research is needed to fully understand the pharmacokinetics of GGPP.

Result of Action

The geranylgeranylation of proteins by GGPP can have various effects at the molecular and cellular levels. For instance, it can regulate plant photosynthesis, growth, and development . In human cells, geranylgeranylated proteins play crucial roles in cell signaling and other cellular functions .

Action Environment

The action of GGPP can be influenced by various environmental factors. For example, light response and abiotic stress can affect the expression of GGPP synthase genes . Moreover, the subcellular localization of GGPPS isoforms can vary depending on the cell compartment, including the cytosol, plastids, mitochondria, and endoplasmic reticulum .

特性

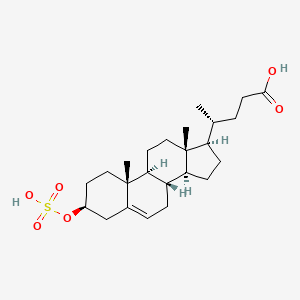

IUPAC Name |

phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNEUNVOZHBOX-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863929 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Geranylgeranyl diphosphate | |

CAS RN |

6699-20-3 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6699-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GERANYLGERANYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

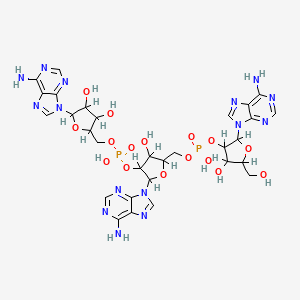

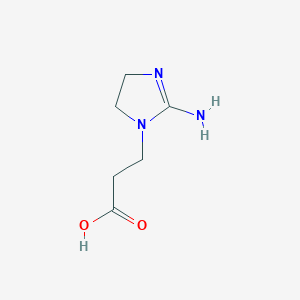

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。